N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety, which is a fused ring structure consisting of two oxygen atoms and a benzene ring, and a methylaminoacetamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-amine: This is achieved by reducing 1,4-benzodioxin-6-amine using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Reaction with methylaminoacetamide: The resulting 2,3-dihydro-1,4-benzodioxin-6-amine is then reacted with methylaminoacetamide in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Acidification: The reaction mixture is then acidified using hydrochloric acid (HCl) to obtain the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the amine group.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives at the amine group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as antibacterial or antiviral properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but lacks the methylamino group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Contains a sulfonamide group instead of the acetamide group.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific combination of the benzodioxin moiety and the methylaminoacetamide group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-12-7-11(14)13-8-2-3-9-10(6-8)16-5-4-15-9;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSIZMFTEHMRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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